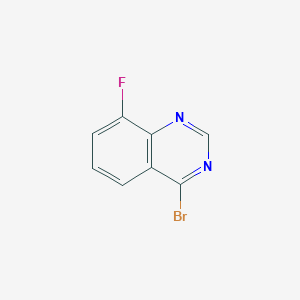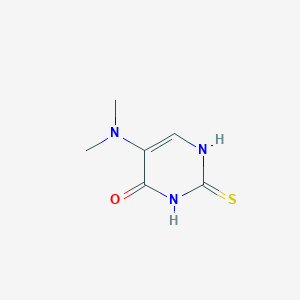![molecular formula C23H29F2N3S2Sn2 B13117560 [5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)
[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane is a complex organometallic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane typically involves multiple steps, including halogenation, organometallic coupling, and functional group transformations. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are also common in industrial settings.
化学反応の分析
Types of Reactions
[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions with the aid of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, [5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological applications include its use as a probe for studying biological systems. Its organometallic nature allows for interactions with biomolecules, which can be exploited in imaging and diagnostic applications.
Industry
In industry, this compound is explored for its use in organic electronics, such as organic photovoltaics and light-emitting diodes.
作用機序
The mechanism by which [5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane exerts its effects depends on its application. In organic electronics, its mechanism involves the formation of conductive pathways through the material, facilitated by the delocalization of electrons within the molecule. In biological systems, it may interact with specific proteins or nucleic acids, altering their function or providing a means for imaging.
類似化合物との比較
Similar Compounds
[5,6-Difluoro-2,1,3-benzothiadiazole derivatives: These compounds share a similar core structure but differ in their substituents, which can affect their reactivity and applications.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in various scientific research applications.
Uniqueness
The uniqueness of [5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane lies in its combination of difluoro, propyl, and trimethylstannyl groups, which confer specific electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a versatile building block in synthetic chemistry.
特性
分子式 |
C23H29F2N3S2Sn2 |
|---|---|
分子量 |
687.0 g/mol |
IUPAC名 |
[5-[5,6-difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C17H11F2N3S2.6CH3.2Sn/c1-2-7-22-20-16-12(10-5-3-8-23-10)14(18)15(19)13(17(16)21-22)11-6-4-9-24-11;;;;;;;;/h3-6H,2,7H2,1H3;6*1H3;; |
InChIキー |
ANWVLGKCZZZXFX-UHFFFAOYSA-N |
正規SMILES |
CCCN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)[Sn](C)(C)C)F)F)C4=CC=C(S4)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















